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Compound of Interest

Compound Name:

2,4-Diamino-6-[3-

(trifluoromethyl)phenyl]-1,3,5-

triazine

Cat. No.: B1362341 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of trifluoromethylphenyl substituted triazines, focusing on their

burgeoning role as potent enzyme inhibitors in oncology. Supported by experimental data, this

analysis delves into their structure-activity relationships, particularly as inhibitors of the

Phosphoinositide 3-kinase (PI3K) pathway, a critical signaling cascade in cancer progression.

The introduction of a trifluoromethyl group (-CF3) to phenyl-substituted triazine scaffolds has

emerged as a powerful strategy in medicinal chemistry. This is due to the unique properties of

the -CF3 group, which can enhance metabolic stability, binding affinity, and cell permeability of

drug candidates. This guide offers a comparative look at key trifluoromethylphenyl substituted

triazines, with a focus on their inhibitory activity against PI3K and the broader PI3K/mTOR

signaling pathway.

Comparative Inhibitory Activity of
Trifluoromethylphenyl Substituted Triazines
The PI3K/mTOR pathway is a pivotal signaling network that regulates cell growth, proliferation,

and survival. Its frequent dysregulation in various cancers has made it a prime target for drug

development. Several trifluoromethylphenyl substituted triazines have demonstrated potent

inhibitory activity against this pathway. The following table summarizes the in vitro potency of
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selected compounds against different PI3K isoforms and their anti-proliferative effects on

cancer cell lines.
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IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant; GI50: Half-maximal growth

inhibition; ND: Not determined.

Structure-Activity Relationship (SAR) Insights
The data reveals key structural motifs that influence the potency and selectivity of these

compounds. The trifluoromethyl group's position on the phenyl ring, along with other

substitutions on the triazine core, significantly impacts their biological activity. For instance, the

development of PQR309 highlighted that the introduction of a C4-trifluoromethyl group on the

pyridine ring significantly increased cellular potency.[1] Similarly, modifications to the ZSTK474

scaffold have led to the discovery of highly selective PI3Kα inhibitors like compound A10 and

compound 13.[2][3]
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Experimental Protocols
To ensure the reproducibility of the presented data, the following are summaries of the key

experimental methodologies employed in the cited studies.

PI3K Enzyme Inhibition Assay
The inhibitory activity of the compounds against PI3K isoforms was typically determined using

a kinase assay. Briefly, recombinant PI3K enzymes were incubated with the test compound at

varying concentrations in the presence of ATP and the substrate phosphatidylinositol (PI) or

phosphatidylinositol-4,5-bisphosphate (PIP2). The production of phosphatidylinositol-3-

phosphate (PIP) or phosphatidylinositol-3,4,5-trisphosphate (PIP3) was quantified, often using

an ELISA-based method or radiometric assays. The IC50 values were then calculated by fitting

the dose-response curves to a four-parameter logistic equation.

Cell Proliferation Assay
The anti-proliferative activity of the compounds was assessed using various cancer cell lines.

Cells were seeded in 96-well plates and treated with increasing concentrations of the test

compounds for a specified period (typically 72 hours). Cell viability was then measured using

assays such as the sulforhodamine B (SRB) assay, MTT assay, or CellTiter-Glo® luminescent

cell viability assay. The GI50 or IC50 values, representing the concentration at which cell

growth is inhibited by 50%, were determined from the resulting dose-response curves.

Visualizing the PI3K/mTOR Signaling Pathway and
Drug Intervention
The following diagrams illustrate the central role of the PI3K/mTOR pathway in cancer and the

points of intervention for trifluoromethylphenyl substituted triazine inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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